molecular formula C15H20ClNO4 B6210284 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid CAS No. 853029-92-2

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid

Cat. No.: B6210284
CAS No.: 853029-92-2
M. Wt: 313.8
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Description

The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid is a chiral molecule with significant importance in organic chemistry and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a chlorinated aromatic ring, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloro-4-methylbenzaldehyde and tert-butyl carbamate.

    Step 1 - Formation of the Intermediate: The aldehyde is first converted to the corresponding amino alcohol through reductive amination using an appropriate amine and reducing agent.

    Step 2 - Protection of the Amino Group: The amino group is then protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, forming the Boc-protected intermediate.

    Step 3 - Formation of the Propanoic Acid: The intermediate is then subjected to a Grignard reaction with a suitable Grignard reagent, followed by oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives such as esters or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Substitution Products: Derivatives with various substituents on the aromatic ring.

    Deprotected Amines: Free amine derivatives used in further synthetic applications.

    Oxidized Products: Esters, amides, and other carboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Peptide Synthesis: The Boc-protected amino group is useful in peptide synthesis, allowing for selective deprotection and coupling reactions.

Medicine

    Drug Development: The compound serves as a building block in the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific functional properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the Boc-protected amino group can be selectively deprotected to reveal a reactive amine. The chlorinated aromatic ring can engage in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but without the chlorine and methyl substituents on the aromatic ring.

Uniqueness

The presence of the Boc protecting group and the specific substitution pattern on the aromatic ring make (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid unique. These features confer distinct reactivity and stability, making it a valuable intermediate in various synthetic applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

853029-92-2

Molecular Formula

C15H20ClNO4

Molecular Weight

313.8

Purity

93

Origin of Product

United States

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